REACTION_CXSMILES
|
[CH3:1][CH:2]([Si:4]([CH:16]([CH3:18])[CH3:17])([CH:13]([CH3:15])[CH3:14])[O:5][C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[CH:8][CH:7]=1)[CH3:3].Br[C:20]1[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[C:22]([C:29]([F:32])([F:31])[F:30])[CH:21]=1.C(O[Na])(C)(C)C>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>[N+:26]([C:23]1[CH:24]=[CH:25][C:20]([NH:10][C:9]2[CH:11]=[CH:12][C:6]([O:5][Si:4]([CH:16]([CH3:18])[CH3:17])([CH:2]([CH3:1])[CH3:3])[CH:13]([CH3:15])[CH3:14])=[CH:7][CH:8]=2)=[CH:21][C:22]=1[C:29]([F:30])([F:31])[F:32])([O-:28])=[O:27] |f:4.5.6.7.8|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
CC(C)[Si](OC1=CC=C(N)C=C1)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
22.84 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
|
Name
|
|
Quantity
|
10.87 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O[Na]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
710 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under nitrogen overnight at 100° C. (oil bath)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(NC2=CC=C(C=C2)O[Si](C(C)C)(C(C)C)C(C)C)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 31.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |